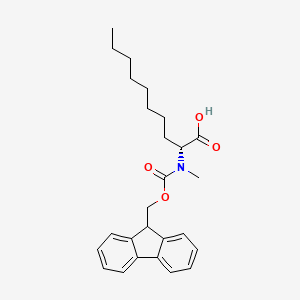

Fmoc-D-MeAdec(2)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-D-MeAdec(2)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The D-configuration and methylation at the alpha carbon provide unique properties that can influence the peptide’s structure and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-MeAdec(2)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Methylation: The alpha carbon of the amino acid is methylated using a suitable methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.

Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptide fragments using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DIC or HOBt in anhydrous conditions.

Methylation: Methyl iodide in the presence of sodium hydride.

Major Products:

Deprotection: The major product is the amino acid with the Fmoc group removed.

Coupling: The major products are peptides or peptide fragments.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-MeAdec(2)-OH in Solid-Phase Peptide Synthesis:

- The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis. This allows for sequential coupling reactions without undesired side reactions. The D-configuration and methylation at the alpha carbon contribute to the structural diversity of the synthesized peptides.

Case Study:

In a study focusing on peptide synthesis, this compound was incorporated into a peptide sequence to investigate its influence on secondary structure formation. The resulting peptides exhibited enhanced stability and unique conformational properties compared to their non-modified counterparts.

Protein Engineering

Modification of Proteins:

- This compound is employed in protein engineering to modify existing proteins, allowing researchers to study structure-function relationships. Its incorporation can lead to proteins with improved functional characteristics.

Case Study:

Research demonstrated that proteins modified with this compound displayed altered binding affinities to target molecules, indicating its potential for creating tailored proteins for specific applications in biotechnology .

Drug Development

Peptide-Based Therapeutics:

- The compound is integral in developing peptide-based drugs, where its incorporation can enhance pharmacokinetic properties such as stability and bioavailability.

Case Study:

In a drug development project, peptides synthesized using this compound were tested for their efficacy as enzyme inhibitors. The modified peptides showed significantly improved potency compared to traditional peptide structures, highlighting the compound's role in enhancing therapeutic efficacy .

Biotechnology Applications

Synthetic Peptides for Diagnostics:

- This compound is utilized in producing synthetic peptides for diagnostic applications, including enzyme inhibitors and research tools.

Data Table: Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase synthesis | Enhanced stability in peptide sequences |

| Protein Engineering | Modifies proteins to study structure-function relationships | Tailored proteins with improved binding |

| Drug Development | Incorporation into peptides to enhance drug properties | Potent enzyme inhibitors |

| Biotechnology | Production of synthetic peptides for diagnostics | Diagnostic reagents |

Wirkmechanismus

The mechanism of action of Fmoc-D-MeAdec(2)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is exposed and can participate in coupling reactions to form peptide bonds. The D-configuration and methylation can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Ala-OH: Similar to Fmoc-D-MeAdec(2)-OH but without the methylation at the alpha carbon.

Fmoc-D-Val-OH: Contains a different side chain, providing different steric and electronic properties.

Fmoc-D-Leu-OH: Another amino acid derivative with a different side chain, influencing peptide structure and function.

Uniqueness:

This compound: is unique due to the presence of the methyl group at the alpha carbon, which can significantly influence the conformation and stability of peptides. This makes it valuable in the design of peptides with specific structural and functional properties.

Biologische Aktivität

Fmoc-D-MeAdec(2)-OH is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and peptide synthesis. The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protection group, which is commonly used in solid-phase peptide synthesis (SPPS). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves solid-phase techniques, utilizing Fmoc chemistry for the protection of amino groups. The process includes several key steps:

- Resin Preparation : The synthesis begins with the selection of a suitable resin that can support the attachment of the Fmoc-protected amino acid.

- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine, allowing for subsequent coupling reactions.

- Coupling Reactions : The D-MeAdec(2) moiety is coupled to the growing peptide chain using standard coupling reagents like HATU or DIC.

- Cleavage and Purification : Once the desired peptide is synthesized, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Table 1: Synthesis Parameters for this compound

| Step | Reagent/Condition | Time | Yield (%) |

|---|---|---|---|

| Fmoc Deprotection | Piperidine/DMF | 30 min | 90 |

| Coupling Reaction | HATU, DMF | 1-2 hours | 85 |

| Cleavage | TFA/H2O | 1 hour | 95 |

Binding Affinity Studies

This compound has been evaluated for its binding affinity to various receptors, particularly in studies focusing on opioid receptors. Research indicates that modifications at the D-amino acid position can enhance receptor selectivity and potency.

- Opioid Receptor Binding : Studies have shown that peptides incorporating this compound exhibit increased binding affinity at mu and kappa opioid receptors compared to their L-amino acid counterparts .

In Vivo Studies

In vivo studies have demonstrated the efficacy of peptides containing this compound in pain management models. These studies often involve administering the peptides to animal models and assessing their analgesic effects.

- Analgesic Activity : In a guinea pig model, peptides with this compound showed significant analgesic effects, suggesting potential therapeutic applications in pain relief .

Case Study 1: Opioid Analogs

One notable study synthesized a series of opioid analogs incorporating this compound. These analogs were tested for their ability to activate mu and kappa receptors in vitro:

- Results : The analogs displayed improved stability and potency, with some achieving IC50 values in the low nanomolar range .

Case Study 2: Molecular Imaging Agents

Another application of this compound involves its use in molecular imaging agents. A study developed dual-modal imaging agents by attaching this compound to imaging modules:

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRJOSWWAGPBN-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.